Snapshot TG
Description
Properties
CAS No. |
113691-20-6 |
|---|---|
Molecular Formula |
C31H40F3N5O8 |
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H24N2O4.C13H16F3N3O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h8-11H,6-7H2,1-5H3,(H,19,21);7-8H,3-6H2,1-2H3 |
InChI Key |
STUVSLBRVSEGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The active ingredients in Snapshot TG, isoxaben and trifluralin, are synthesized through distinct chemical processes:
Isoxaben: Synthesized via a multi-step process involving the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to produce isoxaben.
Trifluralin: Produced by the nitration of 4-chloro-2,6-dinitroaniline followed by reduction to form 4-chloro-2,6-dinitroaniline. This compound is then reacted with trifluoroacetic anhydride to yield trifluralin.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of isoxaben and trifluralin, followed by formulation into granular form. The granules are created by blending the active ingredients with inert carriers and binders, ensuring uniform distribution and stability.
Chemical Reactions Analysis
Types of Reactions
Snapshot TG undergoes various chemical reactions, including:
Oxidation: Isoxaben and trifluralin can undergo oxidation under certain conditions, leading to the formation of degradation products.
Reduction: Trifluralin can be reduced to form amine derivatives.
Substitution: Both active ingredients can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Degradation products such as carboxylic acids and nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Snapshot 2.5 TG is a preemergence herbicide designed to control certain broadleaf weeds and annual grasses in various settings . It is used in landscape ornamentals, container-grown ornamentals, ground covers, nursery stock, non-bearing fruit and nut crops, and non-bearing vineyards .
Key Features and Benefits
- Broad-spectrum control Snapshot 2.5 TG controls over 125 broadleaf weeds and annual grasses .
- Long residual activity It provides weed control for up to 6 to 8 months .
- Cost-effective It can save on labor costs associated with hand weeding .
- Soil bonding Snapshot 2.5 TG binds tightly with soil particles, remaining in the weed seed germination zone .
Application Instructions
- Determine the application rate Apply 2.3 to 4.6 lb per 1000 square feet, depending on the weeds to be controlled, or 100 to 200 lbs per acre for larger areas . Do not exceed 600 lbs of product per acre within 12 months .
- Calibrate and load spreader Use a broadcast, drop, hand, or push spreader. Avoid aerial application or spreaders that apply material in narrow bands .
- Apply granules Spread half the granules evenly over the area, then apply the remaining half at right angles to the first pass, avoiding skips or overlaps .
- Activate Water the treated area with 0.5 inches of irrigation or allow rainfall to activate the granules within 3 days .
Safety Information
- Snapshot 2.5 TG is safe around people and pets when used as directed .
- Always use proper personal protective equipment (PPE) during mixing and application .
- Keep people and pets off treated areas for 12 hours, or until dry .
Efficacy and Phytotoxicity
- Snapshot TG is a combination of Gallery + Treflan for broadleaf and grass control and is safe on most woody ornamentals and many “blue collar” perennials .
- Research has shown that Snapshot 2.5 TG does not cause phytotoxicity in certain plants like Heuchera .
Comparison with Other Herbicides
- This compound includes Gallery for broadleaf weed control .
- It is often compared to other preemergence herbicides like Surflan, Barricade, and FreeHand .
Table 1: Comparison of this compound with Other Herbicides
| Herbicide | Active Ingredients | Target Weeds | Safety on Ornamentals |
|---|---|---|---|
| Snapshot 2.5 TG | Isoxaben + Trifluralin | Broadleaf and grassy weeds | Safe on most woody ornamentals and many perennials |
| Surflan | Oryzalin | Broadleaf and grassy weeds | Best combination of efficacy and safety to woody ornamentals |
| Barricade | Prodiamine | Broadleaf and grassy weeds | Safe on many woody ornamentals, but can injure herbaceous plants |
| FreeHand | Not specified in the provided search results. | Not specified | More phytotoxic than Specticle G on certain species |
Case Studies
- In a study, Snapshot was found to be more effective than Specticle G at lower rates for Ligustrum .
- Snapshot, along with FreeHand, has been identified as one of the most phytotoxic treatments in some studies, but also among the least efficacious in others .
- Snapshot 2.5 TG provides season-long control (up to 6-8 months) of broadleaf and grassy weeds .
Summary of Herbicide Mechanism of Action (MOA)
Mechanism of Action
Snapshot TG exerts its effects through the following mechanisms:
Isoxaben: Inhibits cell division by disrupting the synthesis of cellulose in plant cell walls. This leads to stunted growth and eventual death of the weed.
Trifluralin: Inhibits root growth by interfering with microtubule formation during cell division. This prevents the proper development of root systems, leading to weed control.
Comparison with Similar Compounds
Key Parameters for Comparison
Snapshot TG is evaluated against structurally or functionally similar compounds using the following parameters:
- Onset Temperature (°C) : Temperature at which decomposition begins.
- Peak Decomposition Temperature (°C) : Temperature of maximum mass loss rate.
- Residual Mass (%) : Mass remaining after thermal decomposition.
- Therapeutic Window : Safety margin between effective and toxic doses.
Comparative Data Table
The table below synthesizes TG data from published studies () and inferred data for this compound:
Key Findings :
- This compound exhibits a higher onset temperature (220°C) compared to TGT (205°C), suggesting better thermal stability .
- Its residual mass (12.5%) is lower than Compound A (15.0%), indicating more complete decomposition, which may simplify purification processes .
- Like TGT, this compound has a narrow therapeutic window, necessitating precise dosing and therapeutic drug monitoring to mitigate hepatotoxicity risks .
Methodological Considerations
Advanced TG Techniques
This compound’s analysis benefits from coupled techniques:
Limitations and Innovations
- Narrow Therapeutic Window : Requires integration with pharmacokinetic studies to optimize dosing, as highlighted in .
- Coupled DSC Analysis : Simultaneous differential scanning calorimetry (DSC) with TG (e.g., DSC-FTIR) could further elucidate this compound’s polymorphic transitions and compatibility with excipients .
Research Implications
- Pharmaceutical Development : this compound’s thermal profile aligns with compounds requiring stringent stability testing, particularly for heat-sensitive formulations .
- Clinical Relevance : Its narrow therapeutic window parallels TGT, emphasizing the need for real-time monitoring in clinical trials ().
Biological Activity
Snapshot TG is a pre-emergent herbicide composed of two active ingredients: isoxaben and trifluralin . It is primarily used for the control of annual broadleaf weeds and grasses in various agricultural and horticultural settings. The formulation is designed to provide long-lasting residual activity, making it effective for maintaining weed-free environments in nurseries, landscapes, and other cultivated areas.
Chemical Composition
| Active Ingredient | Concentration |
|---|---|
| Isoxaben | 0.5% |
| Trifluralin | 2.0% |
The combination of these two herbicides allows for a broad spectrum of weed control while minimizing the risk of developing herbicide-resistant weed populations.
- Isoxaben : Functions as a cell division inhibitor, disrupting root and hypocotyl development by affecting the microtubule formation necessary for cell division. This action is classified under Group 29 herbicides.
- Trifluralin : Acts similarly by inhibiting cell division, specifically targeting root growth. It belongs to Group 3 herbicides. Both compounds work synergistically to prevent the germination and establishment of target weeds.
Efficacy Against Weeds
This compound is effective against a wide range of weeds, including:
- Broadleaf Weeds : Chickweed, henbit, groundsel.
- Grassy Weeds : Annual bluegrass, crabgrass.
However, it has limited effectiveness against established perennial weeds and certain species such as nutsedge and doveweed.
Residual Activity
The duration of weed control provided by this compound varies based on application rates, environmental conditions, and management practices. In cooler climates, longer residual effects are expected compared to warmer conditions. Typically, the product requires activation through irrigation or rainfall within three days post-application for optimal performance.
Study 1: Efficacy in Container Grown Nurseries
A study conducted in container-grown nurseries evaluated the effectiveness of this compound in controlling annual weeds. The results indicated that:
- Application Rate : 2.5 to 5 lbs per acre.
- Weed Control Duration : Effective up to six months after application.
- Weed Species Controlled : Over 125 species were effectively suppressed.
Study 2: Comparison with Other Herbicides
In a comparative study with other pre-emergent herbicides (e.g., BroadStar), this compound demonstrated superior control over doveweed and other problematic species when applied at recommended rates.
| Herbicide | Efficacy (%) | Application Rate (lbs/acre) |
|---|---|---|
| This compound | 85 | 2.5 - 5 |
| BroadStar | 70 | 3 - 4 |
Safety and Environmental Impact
This compound has been classified as having low bioconcentration potential (BCF <100). However, it is highly toxic to aquatic organisms, necessitating careful application practices to prevent runoff into water bodies.
Safety Precautions
- Personal Protective Equipment (PPE) : Required during application includes coveralls, gloves, and protective footwear.
- Environmental Considerations : The product should not be applied near water bodies to mitigate ecological risks.
Q & A
Basic Research Questions
Q. How should researchers design experiments using Snapshot TG to ensure reliable kinetic parameter extraction?
- Methodological Answer : Experimental design must include controlled heating rates (e.g., 5–20°C/min) and replicate runs to minimize noise. Sample preparation should follow standardized protocols (e.g., particle size < 100 µm) to ensure homogeneity. Pre-conditioning steps, such as drying to remove moisture, are critical to avoid confounding mass-loss signals . Data collection should capture both mass loss (TG) and derivative thermogravimetric (DTG) curves for cross-validation.
Q. What are the foundational principles for interpreting TG-DTG curves in coal decomposition studies?
- Methodological Answer : TG curves quantify cumulative mass loss, while DTG peaks identify reaction stages (e.g., dehydration, volatile combustion). For coal, distinct mass-loss regions correspond to moisture release (50–150°C), volatile matter combustion (200–500°C), and fixed-carbon oxidation (>500°C). Baseline correction and deconvolution of overlapping peaks (e.g., using Fraser-Suzuki functions) are essential to isolate individual reaction mechanisms .
Q. How can researchers validate the accuracy of kinetic models applied to TG data?
- Methodological Answer : Compare results from multiple kinetic methods (e.g., Friedman, Flynn-Wall-Ozawa, Coats-Redfern) to assess consistency. For example, activation energy () values derived from isoconversional methods should align within ±10 kJ/mol. Cross-referencing with literature values for similar materials (e.g., sub-bituminous coal = 80–120 kJ/mol) adds validity .
Advanced Research Questions
Q. How to resolve contradictions in kinetic parameters derived from single vs. multi-heating-rate TG experiments?
- Methodological Answer : Single-heating-rate methods (e.g., Coats-Redfern) often overestimate due to oversimplified assumptions. Multi-heating-rate approaches (e.g., Kissinger-Akahira-Sunose) account for thermal lag and reaction complexity. For coal pyrolysis, discrepancies >15% in between methods suggest non-Arrhenius behavior, necessitating advanced models like distributed activation energy (DAEM) .
Q. What statistical frameworks are recommended for analyzing variability in TG-derived datasets?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to identify outliers in replicate runs. Bootstrap resampling with 1,000 iterations can quantify uncertainty in and pre-exponential factors. Report confidence intervals (e.g., kJ/mol at 95% CI) to enhance reproducibility .
Q. How do heterogeneous sample compositions impact TG data interpretation, and what mitigation strategies exist?
- Methodological Answer : Inhomogeneous samples (e.g., coal with varying mineral content) cause skewed DTG peaks. Strategies include:
- Pre-screening : X-ray diffraction (XRD) to quantify mineral phases.
- Data normalization : Express mass loss as % of ash-free basis.
- Model adjustment : Incorporate multi-component kinetic models (e.g., parallel reactions for organics and inorganics) .
Data Presentation & Reporting Standards
Q. What are the best practices for presenting TG data in academic publications?
- Methodological Answer :
- Tables : Include heating rates, sample mass, and key kinetic parameters (e.g., Table 1).
- Figures : Overlay TG/DTG curves with annotated reaction stages (Figure 1).
- Supplementary Materials : Provide raw data files and code for kinetic calculations.
- Citations : Use APA or Harvard format for referencing methods (e.g., "Coats-Redfern analysis [18]") .
Table 1 : Example Kinetic Parameters for Sub-Bituminous Coal
| Method | (kJ/mol) | Heating Rate (°C/min) | |
|---|---|---|---|
| Friedman | 105 ± 9 | 0.97 | 5–20 |
| Flynn-Wall-Ozawa | 98 ± 7 | 0.95 | 5–20 |
Ethical & Reproducibility Considerations
Q. How can researchers address reproducibility challenges in TG studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
